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molecular formula C10H11F3S B8361659 Benzene, [(3,3,3-trifluoro-1-methylpropyl)thio]-

Benzene, [(3,3,3-trifluoro-1-methylpropyl)thio]-

Cat. No. B8361659
M. Wt: 220.26 g/mol
InChI Key: SHNXOCYPVJUEHO-UHFFFAOYSA-N
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Patent
US07220744B2

Procedure details

To a solution of 54.9 mmol 3-iodo-1,1,1-trifluorobutane in 50 ml N,N-dimethylformamide were added 49.9 mmol thiophenol and 74.9 mmol potassium carbonate. The mixture was ultrasonicated at room temperature for 90 min. The reaction mixture was then diluted with ether and was washed three times with water. The organic phase was dried over sodium sulfate and concentrated in vacuo to afford the title compound as a colourless oil (yield 79%). MS (m/e): 221.3 (M+, 15%).
Quantity
54.9 mmol
Type
reactant
Reaction Step One
Quantity
49.9 mmol
Type
reactant
Reaction Step One
Quantity
74.9 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
I[CH:2]([CH3:8])[CH2:3][C:4]([F:7])([F:6])[F:5].[C:9]1([SH:15])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O.CCOCC>[F:5][C:4]([F:7])([F:6])[CH2:3][CH:2]([S:15][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH3:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
54.9 mmol
Type
reactant
Smiles
IC(CC(F)(F)F)C
Name
Quantity
49.9 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
74.9 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was ultrasonicated at room temperature for 90 min
Duration
90 min
WASH
Type
WASH
Details
was washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC(CC(C)SC1=CC=CC=C1)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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